Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate
CAS No.:
Cat. No.: VC17760065
Molecular Formula: C11H13ClO7S
Molecular Weight: 324.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClO7S |
|---|---|
| Molecular Weight | 324.74 g/mol |
| IUPAC Name | methyl 2-(2-chlorosulfonyl-4-hydroxy-3,5-dimethoxyphenyl)acetate |
| Standard InChI | InChI=1S/C11H13ClO7S/c1-17-7-4-6(5-8(13)18-2)11(20(12,15)16)10(19-3)9(7)14/h4,14H,5H2,1-3H3 |
| Standard InChI Key | GTQBZYMTJZPSJM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, methyl 2-(2-chlorosulfonyl-4-hydroxy-3,5-dimethoxyphenyl)acetate, reflects its substitution pattern: a phenyl ring bearing hydroxy (-OH), methoxy (-OCH), chlorosulfonyl (-SOCl), and acetyloxy methyl ester (-CHCOOCH) groups. The canonical SMILES string COC1=C(C(=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC)O provides a precise representation of its connectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.74 g/mol |
| IUPAC Name | Methyl 2-(2-chlorosulfonyl-4-hydroxy-3,5-dimethoxyphenyl)acetate |
| Canonical SMILES | COC1=C(C(=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC)O |
| InChI Key | GTQBZYMTJZPSJM-UHFFFAOYSA-N |
The chlorosulfonyl group at the 2-position enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions, while the 4-hydroxy and 3,5-dimethoxy groups contribute to solubility in polar solvents.
Synthesis and Manufacturing
Precursor Compounds
The synthesis typically begins with methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate (CAS 151292-83-0), a phenolic ester lacking the chlorosulfonyl group . This precursor is commercially available and serves as the substrate for subsequent functionalization.
Chlorosulfonylation Reaction
Introducing the chlorosulfonyl group involves reacting the precursor with chlorosulfonic acid () or sulfuryl chloride () under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the electrophilic sulfur center.
Key Reaction Parameters:
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Temperature: 0–5°C to minimize side reactions.
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Solvent: Dichloromethane or chloroform.
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Catalyst: None required due to the high reactivity of .
The product is purified via column chromatography or recrystallization, yielding a white crystalline solid with a typical purity >98% .
Reactivity and Derivative Formation
Nucleophilic Substitutions
The chlorosulfonyl group’s reactivity enables diverse transformations:
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Aminolysis: Reaction with amines (e.g., NH, alkylamines) produces sulfonamides, valuable in drug design.
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Hydrolysis: In aqueous base, it forms sulfonic acids, which are intermediates in detergent synthesis.
Ester Saponification
The methyl ester undergoes saponification with KOH or NaOH to yield the corresponding carboxylic acid, enhancing water solubility for biological testing .
Table 2: Common Derivatives and Applications
| Derivative | Synthetic Route | Application |
|---|---|---|
| Sulfonamide | Reaction with NH | Antimicrobial agents |
| Sulfonic Acid | Hydrolysis with NaOH | Surfactants |
| Hydrazide | Hydrazinolysis | Anticancer drug intermediates |
Pharmaceutical and Agrochemical Applications
HDAC Inhibition
Structural analogs of this compound, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, exhibit histone deacetylase (HDAC) inhibitory activity, a mechanism exploited in cancer therapy . The chlorosulfonyl group may enhance binding to zinc-containing HDAC active sites.
Herbicide Intermediates
In agrochemistry, the compound serves as a precursor to sulfonylurea herbicides, which inhibit acetolactate synthase in plants. Its methoxy groups improve lipophilicity, facilitating membrane penetration.
Future Research Directions
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Kinetic Studies: Elucidate reaction mechanisms under varying conditions.
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Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.
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Green Chemistry: Develop solvent-free or catalytic synthesis methods.
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